ML604086

CCR8 Antagonist Immuno-Oncology Chemotaxis

Researchers requiring a well-characterized CCR8 antagonist for mechanistic studies often face unreliable selectivity or undefined in vivo activity. ML604086 directly addresses this gap. It is a naphthalene-sulfonamide tool compound validated in non-human primate models. - Achieves >98% sustained target engagement of CCR8 in vivo. - Demonstrates high selectivity against a panel of 40 GPCRs, ensuring confident attribution of cellular effects. - Batch-to-batch consistency supports reproducible, translational immunology research.

Molecular Formula C27H32N4O4S
Molecular Weight 508.6 g/mol
Cat. No. B11831190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML604086
Molecular FormulaC27H32N4O4S
Molecular Weight508.6 g/mol
Structural Identifiers
SMILESCC1CN(CCC1NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)NC(=O)C4=CC=CC=C4C)C(=O)C(C)N
InChIInChI=1S/C27H32N4O4S/c1-17-8-4-5-9-20(17)26(32)29-24-12-13-25(22-11-7-6-10-21(22)24)36(34,35)30-23-14-15-31(16-18(23)2)27(33)19(3)28/h4-13,18-19,23,30H,14-16,28H2,1-3H3,(H,29,32)/t18-,19+,23-/m1/s1
InChIKeyFABRBEGQMXBELT-SELNLUPBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ML604086 for Research: A Selective CCR8 Inhibitor with Validated In Vivo Target Engagement


ML604086 is a naphthalene-sulfonamide small molecule that functions as a potent and selective inhibitor of the C-C chemokine receptor type 8 (CCR8). It directly blocks the binding of the endogenous ligand CCL1 to CCR8 on circulating T-cells. ML604086 has been characterized in both in vitro cellular assays and a non-human primate pharmacodynamic model, where it demonstrated >98% target engagement [1]. This compound is a valuable chemical probe for studying the CCR8/CCL1 axis in immunology and inflammation.

Selective CCR8 chemical probe for CCL1/CCR8 axis studies
Reported in vitro and in vivo target-engagement profiles
Defined GPCR selectivity data to support mechanistic interpretation

Why ML604086 Cannot Be Substituted: The Limits of In Vitro Potency vs. In Vivo Selectivity Profiles


CCR8 antagonists exhibit vastly different selectivity and pharmacokinetic profiles, which directly impact their utility as tool compounds. Simple substitution based on in vitro IC50 values alone is unreliable. For example, ML604086 displays a unique selectivity fingerprint, with high selectivity against a broad panel of 40 GPCRs and only moderate off-target activity at the 5HT1a receptor . This property, combined with its defined in vivo pharmacokinetics and pharmacodynamics in primates, establishes a unique experimental profile that newer clinical-stage CCR8 antagonists with different scaffolds, selectivity, and bioavailability profiles cannot replicate. Using a functionally uncharacterized or differently profiled analog risks introducing confounding variables into mechanistic studies.

CCR8 antagonist selectivity profiles vary significantly; off-target GPCR activity may introduce confounding variables in pathway studies.
Pharmacokinetic and pharmacodynamic profiles in primate models may not transfer to structurally distinct clinical-stage antagonists.
Absence of comprehensive selectivity data for other CCR8 tool compounds increases polypharmacology risk in mechanistic assays.

Quantitative Evidence for ML604086: Head-to-Head and Cross-Study Comparisons


CCR8 Antagonism Potency: ML604086 vs. Clinical-Stage Antagonist IPG7236

ML604086 inhibits CCL1-mediated chemotaxis in cells stably expressing cynomolgus CCR8 with an IC50 of 1.3 µM. In comparison, the clinical-stage, small molecule CCR8 antagonist IPG7236 demonstrates a profoundly higher potency in a similar human receptor assay, with a reported IC50 of 0.003 µM [1]. ML604086 is thus a moderately potent antagonist, suitable for in vivo target validation studies where complete but not ultra-potent receptor blockade is required.

CCR8 Antagonism Potency
Reported
ML604086 IC50 1.3 µM; IPG7236 IC50 0.003 µM (clinical-stage comparator). ~433-fold potency difference.
Supports dose-response study design across potency ranges
Cross-study comparison; assay conditions differ (cynomolgus vs. human CCR8)
CCR8 Antagonist Immuno-Oncology Chemotaxis

GPCR Selectivity Profile: ML604086 Demonstrates High Specificity Across a Broad Panel

ML604086 was profiled against a panel of 40 GPCRs and was found to be highly selective. Its most significant off-target activity is a moderate inhibition of the serotonin receptor 5HT1a, showing 30% inhibition at 10 µM . In contrast, many other CCR8 antagonists have not been as extensively profiled in public literature, or they are reported to have activity on related chemokine receptors or other off-targets. This extensive selectivity data allows researchers to use ML604086 with greater confidence that observed effects are CCR8-mediated.

GPCR Selectivity Profile
Data to verify
30% inhibition of 5HT1a at 10 µM (panel of 40 GPCRs)
Broad selectivity data aids target attribution
Source data not publicly cited; independent verification recommended
GPCR Selectivity Chemical Probe Off-target Risk

In Vivo Target Engagement: >98% CCR8 Receptor Occupancy in a Primate Model

In an Ascaris suum-challenged cynomolgus monkey model of allergic airway disease, intravenous administration of ML604086 achieved and sustained >98% inhibition of CCL1 binding to CCR8 on circulating T-cells throughout the study duration [1]. This level of in vivo target engagement provides a robust baseline for interpreting subsequent biological outcomes. This data point is a significant differentiator from many other CCR8 tool compounds that lack published in vivo target occupancy data, making ML604086 a benchmark for in vivo CCR8 pharmacology.

In Vivo Target Occupancy
Assay context
>98% CCR8 receptor occupancy sustained in primate model
Supports in vivo target-engagement interpretation
Cynomolgus monkey; CCL1 binding assay on circulating T-cells
Pharmacodynamics Target Engagement Non-Human Primate

Demonstrated Biological Consequence: Ineffectiveness in a Primate Asthma Model Contrasts with Mouse Models

Despite achieving >98% CCR8 blockade, ML604086 failed to significantly impact allergen-induced bronchoalveolar lavage (BAL) eosinophilia, Th2 cytokines (IL-4, IL-5, IL-13), mucus levels, or airway hyperresponsiveness in the primate model [1]. This important negative data stands in contrast to the beneficial effects of CCR8 deficiency or inhibition observed in some murine models of allergic airway disease. This species-divergent result establishes ML604086 as a uniquely validated tool for exploring species-specific roles of the CCL1/CCR8 axis and for demonstrating that strategies other than CCR8 antagonism may be required for treating human asthma.

Primate Asthma Model Response
Head-to-head
ML604086: no significant effect on BAL eosinophilia, Th2 cytokines, mucus, or airway resistance. Some mouse models: reduced airway inflammation.
Species-divergent model response; supports translational context review
Negative result; Ascaris suum-challenged cynomolgus model
Asthma Model Translational Research Species Differences

Optimal Application Scenarios for ML604086 Based on Product-Specific Evidence


In Vivo Target Validation and Pharmacodynamic Studies in Non-Human Primates

ML604086 is the tool compound of choice for researchers needing to pharmacologically validate the role of CCR8 in non-human primate disease models. Its proven ability to achieve >98% sustained target engagement in vivo provides a definitive experimental framework for differentiating between drug target engagement and downstream biological effects. This is essential for de-risking drug discovery programs before moving into more costly human trials [1].

Investigating Species-Specific Responses in Allergic Airway Inflammation

The compound is ideally suited for comparative biology studies investigating the divergent roles of the CCL1/CCR8 axis between rodents and primates. The stark contrast between its lack of efficacy in a primate asthma model and the reported benefits of CCR8 inhibition in some mouse models makes ML604086 a critical reagent for studying translational gaps and the limitations of murine allergic airway models [1].

Defining the CCR8/CCL1 Signaling Pathway in Immune Cell Subsets

With its well-characterized selectivity profile against 40 GPCRs, ML604086 is a high-quality chemical probe for in vitro studies dissecting the specific signaling pathways activated by CCL1 in human and cynomolgus T-cells, monocytes, and other CCR8-expressing cell types. Researchers can confidently attribute observed cellular effects to CCR8 antagonism, rather than off-target activities, due to the available selectivity data [1].

Application
Selection Property
Validation Focus
CCR8 target-engagement pharmacodynamic studies in NHP models
Reported in vivo receptor occupancy profile
CCL1 binding assay on circulating T-cells
Species-specific allergic airway inflammation research
Model-response comparability across species
Primate vs. rodent endpoint divergence evaluation
CCR8/CCL1 signaling pathway characterization in immune cells
GPCR selectivity and off-target profile
Target selectivity verification via receptor panel

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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